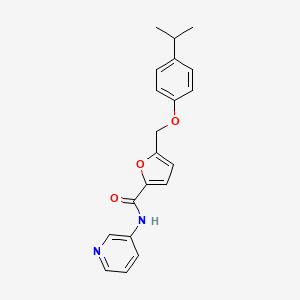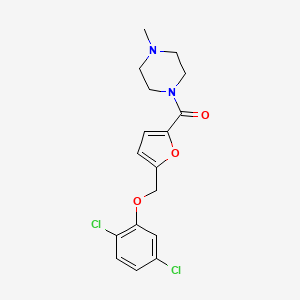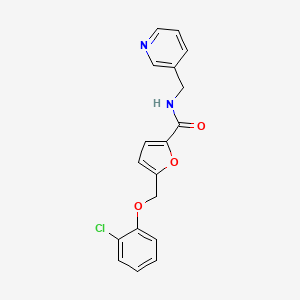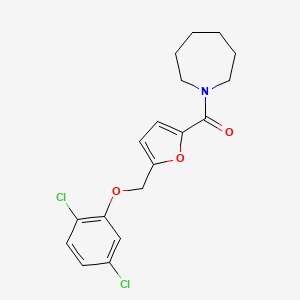
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,5-dichlorophenol: This intermediate is synthesized through the chlorination of phenol.
Formation of 2,5-dichlorophenoxyacetic acid: This is achieved by reacting 2,5-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of 5-((2,5-dichlorophenoxy)methyl)furan-2-carbaldehyde: This involves the reaction of 2,5-dichlorophenoxyacetic acid with furan-2-carbaldehyde in the presence of a dehydrating agent.
Formation of this compound: The final step involves the reaction of 5-((2,5-dichlorophenoxy)methyl)furan-2-carbaldehyde with azepane under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The compound is typically produced in batch reactors, followed by purification steps like crystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenoxy group.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone
- Azepan-1-yl(5-((2,6-dichlorophenoxy)methyl)furan-2-yl)methanone
- Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)thiophene-2-yl)methanone
Uniqueness
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone is unique due to the specific positioning of the dichlorophenoxy group and the presence of both azepane and furan rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C18H19Cl2NO3 |
|---|---|
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
azepan-1-yl-[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C18H19Cl2NO3/c19-13-5-7-15(20)17(11-13)23-12-14-6-8-16(24-14)18(22)21-9-3-1-2-4-10-21/h5-8,11H,1-4,9-10,12H2 |
Clé InChI |
DQDYJTVTXVFLDC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


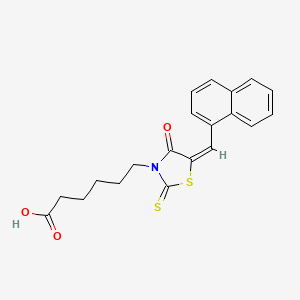
![1-Benzyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B10817068.png)
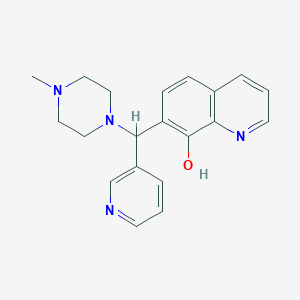
![6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione](/img/structure/B10817082.png)
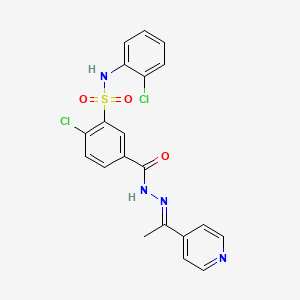
![Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10817090.png)
![1-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea](/img/structure/B10817099.png)
![1-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-morpholin-4-ylethanone](/img/structure/B10817107.png)

![2-amino-N-[(Z)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B10817112.png)
